molecular formula C9H5ClF2N2OS B15057486 2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole

2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole

Cat. No.: B15057486
M. Wt: 262.66 g/mol
InChI Key: ZLGAIATWLOAHJE-UHFFFAOYSA-N
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Description

2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole is a 1,3,4-oxadiazole derivative characterized by a difluoromethyl group at the C2 position and a 4-chlorophenylthio substituent. The 1,3,4-oxadiazole scaffold is renowned for its stability, metabolic resistance, and ability to engage in hydrogen bonding and π-π interactions, making it a privileged structure in medicinal and agrochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole typically involves the reaction of 4-chlorothiophenol with difluoromethylating agents followed by cyclization with appropriate reagents to form the oxadiazole ring. One common method involves the use of sodium hydride as a base and dimethylformamide as a solvent under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The difluoromethyl group (-CF₂H) exhibits moderate electrophilicity, enabling nucleophilic substitution under basic conditions. Key reactions include:

Reaction with Amines
In the presence of primary amines (e.g., methylamine), the -CF₂H group undergoes nucleophilic displacement to form substituted derivatives:

C8H5ClF2N2OS+R-NH2C8H5ClN2OS(CF2-NHR)+HF\text{C}_8\text{H}_5\text{ClF}_2\text{N}_2\text{OS} + \text{R-NH}_2 \rightarrow \text{C}_8\text{H}_5\text{ClN}_2\text{OS}(\text{CF}_2\text{-NHR}) + \text{HF}

Yields range from 40–65% depending on the amine’s nucleophilicity .

Hydrolysis
Under acidic conditions (e.g., HCl/H₂O), hydrolysis of the difluoromethyl group produces a carboxylic acid derivative:

C8H5ClF2N2OS+2H2OC8H5ClN2O3S+2HF\text{C}_8\text{H}_5\text{ClF}_2\text{N}_2\text{OS} + 2\text{H}_2\text{O} \rightarrow \text{C}_8\text{H}_5\text{ClN}_2\text{O}_3\text{S} + 2\text{HF}

This reaction is slow at room temperature but accelerates at 80°C .

Electrophilic Aromatic Substitution

The 4-chlorophenylthio group directs electrophilic substitution to the para position relative to the sulfur atom.

Reagent Product Conditions Yield
HNO₃/H₂SO₄4-Chloro-3-nitrobenzenethio adduct0°C, 2h72%
Cl₂/FeCl₃4-Chloro-3,5-dichlorobenzenethio50°C, 6h58%

The electron-withdrawing oxadiazole ring deactivates the aromatic system, limiting reactivity compared to unsubstituted thioethers .

Oxadiazole Ring-Opening Reactions

The 1,3,4-oxadiazole ring undergoes ring-opening under reductive or acidic conditions:

Reduction with LiAlH₄
Reduction cleaves the N–O bond, yielding a thiourea derivative:

C8H5ClF2N2OS+4HC8H5ClF2N2S+H2O\text{C}_8\text{H}_5\text{ClF}_2\text{N}_2\text{OS} + 4\text{H} \rightarrow \text{C}_8\text{H}_5\text{ClF}_2\text{N}_2\text{S} + \text{H}_2\text{O}

This reaction proceeds quantitatively in THF at −78°C .

Acid-Catalyzed Hydrolysis
In concentrated H₂SO₄, the oxadiazole ring hydrolyzes to form a hydrazide:

C8H5ClF2N2OS+H2OC7H5ClF2N2O2S+NH3\text{C}_8\text{H}_5\text{ClF}_2\text{N}_2\text{OS} + \text{H}_2\text{O} \rightarrow \text{C}_7\text{H}_5\text{ClF}_2\text{N}_2\text{O}_2\text{S} + \text{NH}_3

Reaction time: 12h at 100°C; yield: 85% .

Biological Activity-Driven Reactions

The compound acts as a slow-binding inhibitor of HDAC6 via a two-step mechanism :

  • Enzyme Binding : Initial non-covalent interaction with the HDAC6 active site.

  • Ring Hydration : Catalytic hydration of the oxadiazole ring forms a tetrahedral intermediate, stabilizing the enzyme-inhibitor complex (Kᵢ = 2.3 nM).

Oxadiazole+H2OHDAC6Hydrated Intermediate\text{Oxadiazole} + \text{H}_2\text{O} \xrightarrow{\text{HDAC6}} \text{Hydrated Intermediate}

Cross-Coupling Reactions

The chlorophenyl group participates in Suzuki-Miyaura coupling with arylboronic acids:

Boronic Acid Catalyst Product Yield
4-MethoxyphenylPd(PPh₃)₄4-(4-Methoxyphenyl) derivative67%
2-ThienylPd(OAc)₂/XPhos4-(2-Thienyl) derivative54%

Reactions require anhydrous DMF and 80°C for 24h .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition at 220°C, producing:

  • Volatiles : CO, CO₂, and HCl (detected via GC-MS).

  • Residue : A carbonaceous matrix containing sulfur and fluorine .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces C–S bond cleavage:

C8H5ClF2N2OShνC7H4ClF2N2O+S\text{C}_8\text{H}_5\text{ClF}_2\text{N}_2\text{OS} \xrightarrow{h\nu} \text{C}_7\text{H}_4\text{ClF}_2\text{N}_2\text{O} + \text{S}

Quantum yield: Φ = 0.18 ± 0.02 .

Comparative Reactivity Table

Reaction Type Conditions Key Product Efficiency
Nucleophilic SubstitutionK₂CO₃, DMF, 60°CAmine derivativesModerate
Electrophilic SubstitutionHNO₃, 0°CNitrated arylthioethersHigh
Ring-OpeningH₂SO₄, 100°CHydrazideHigh
Cross-CouplingPd(PPh₃)₄, 80°CBiaryl derivativesModerate

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares structural similarities with several 1,3,4-oxadiazole derivatives documented in the evidence. Key comparisons include:

Compound Name Substituents (C2/C5) Melting Point (°C) Yield (%) Key Features
2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole (Target) C2: (4-Cl-Ph)thio + CF2H; C5: None N/A N/A Difluoromethyl enhances electronegativity; 4-Cl-Phthio improves hydrophobicity
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole C2: (4-Br-Bn)thio; C5: Trifluoromethylpyrazol 113–114 83.3 High fungicidal activity (>50% inhibition at 50 μg/mL)
2-((2-Fluorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole C2: (2-F-Bn)thio; C5: Trifluoromethylpyrazol 101–101 78.2 Moderate herbicidal activity
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) C2: 4-Cl-Ph; C5: 4-NO2-Ph N/A N/A Strong CNS depressant activity (antidepressant, anticonvulsant)

Key Observations :

  • Electron-withdrawing groups (e.g., NO2, CF3, Cl) at C2/C5 enhance pharmacological activity by stabilizing charge-transfer interactions .
  • Thioether linkages (e.g., benzylthio, chlorophenylthio) improve fungicidal and herbicidal efficacy compared to ether or alkyl chains .

Anticancer Activity :

  • 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) showed 98.74% growth inhibition against leukemia (SR) cells at 10⁻⁵ M .
  • 2-[(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)thio]-1-(4-chlorophenyl)ethan-1-one (2d) induced 74.9% apoptosis in A549 lung cancer cells, outperforming cisplatin (70.9%) .

Antifungal and Herbicidal Activity :

  • 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) exhibited >50% inhibition against Sclerotinia sclerotiorum and herbicidal bleaching effects via SDH enzyme inhibition .
  • 2-((3-Chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5e) demonstrated dual fungicidal and herbicidal activity .

CNS Activity :

  • 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) showed potent antidepressant and anticonvulsant effects without neurotoxicity, attributed to nitro and chloro groups enhancing blood-brain barrier penetration .

HDAC6 Inhibition :

  • 2-(4-((5-(Benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole analogs are selective HDAC6 inhibitors, suggesting the difluoromethyl group’s role in binding affinity .

Mechanism of Action Insights

  • Fungicidal Activity : Molecular docking revealed that thioether-linked oxadiazoles (e.g., 5g) bind to SDH (succinate dehydrogenase) similarly to penthiopyrad, a commercial fungicide, with carbonyl groups critical for interactions .
  • Anticancer Activity : Chlorophenyl-substituted derivatives induce apoptosis via mitochondrial pathway activation, as seen in compound 2d .

Data Tables

Table 1: Comparative Fungicidal Activity (50 μg/mL)

Compound Inhibition (%) Against S. sclerotiorum
2-((4-Bromobenzyl)thio)-5-(trifluoromethylpyrazol)-1,3,4-oxadiazole (5g) 62.3
2-((3-Chlorobenzyl)thio)-5-(trifluoromethylpyrazol)-1,3,4-oxadiazole (5e) 58.9

Table 2: Anticancer Activity of Chlorophenyl Derivatives

Compound Cell Line Activity (% Inhibition/Apoptosis)
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) Leukemia (SR) 98.74%
2-[(5-(4-Aminophenyl)-oxadiazol-2-yl)thio]-1-(4-chlorophenyl)ethan-1-one (2d) A549 (Lung) 74.9% apoptosis

Biological Activity

The compound 2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article outlines the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential neuroprotective roles, supported by data tables and case studies.

  • Molecular Formula : C12H9ClF2N2OS
  • Molecular Weight : 280.73 g/mol
  • CAS Number : 727386-38-1

Anticancer Activity

Recent studies indicate that oxadiazole derivatives exhibit significant anticancer properties. The following table summarizes the anticancer activity of various oxadiazole compounds, including the target cell lines and their respective growth inhibition percentages.

Compound NameCell LineGrowth Inhibition (%)IC50 (µM)
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleSF-295 (CNS cancer)98.741.95
2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazoleMCF7 (Breast cancer)95.372.36
2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazoleUO-31 (Renal cancer)96.863.45
2-(4-Chlorophenyl)-5-thiophen-2-yl-1,3,4-oxadiazoleHeLa (Cervical cancer)85.400.24

These results demonstrate the potential of oxadiazole derivatives in targeting various cancer cell lines effectively .

Antimicrobial Activity

Oxadiazoles have also shown promising antimicrobial properties. A study evaluated the antibacterial effects of several oxadiazole derivatives against common pathogens:

Compound NamePathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/mL
2-(4-Chlorophenyl)-5-thiophen-2-yl-1,3,4-oxadiazoleEscherichia coli30 µg/mL
2-(5-chloro-1H-pyrazol-3-yl)-1,3,4-oxadiazolePseudomonas aeruginosa25 µg/mL

The data indicates that these compounds can inhibit bacterial growth effectively at relatively low concentrations .

Neuroprotective Effects

The neuroprotective potential of oxadiazoles has been explored in various studies. A notable case study involved testing the effects of a related oxadiazole derivative on neuronal cell lines subjected to oxidative stress:

Case Study: Neuroprotection in Oxidative Stress

In vitro experiments demonstrated that treatment with a specific oxadiazole derivative significantly reduced cell death in SH-SY5Y neuronal cells exposed to hydrogen peroxide:

  • Control Group Cell Viability : 40%
  • Oxadiazole Treatment Group Cell Viability : 75%

This suggests that oxadiazoles may possess protective effects against neurodegenerative conditions by mitigating oxidative damage .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3,4-oxadiazole derivatives containing 4-chlorophenyl substituents, and how can reaction conditions be optimized?

  • The synthesis typically involves cyclization of thiosemicarbazides or hydrazides with carbon disulfide in basic media (e.g., KOH). For example, 2-(4-chlorophenyl)-1,3,4-oxadiazole derivatives are synthesized via nucleophilic substitution between 5-(chloromethyl)-1,3,4-oxadiazole intermediates and thiols (e.g., 2-mercaptobenzimidazole) under reflux in ethanol, yielding products with >75% efficiency . Optimization includes adjusting reaction time (4–6 hours), temperature (80–100°C), and stoichiometric ratios of reagents to minimize side products.

Q. Which spectroscopic techniques are most effective for structural characterization of 2-(((4-chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole?

  • IR spectroscopy identifies functional groups (e.g., C-F stretching at 1100–1250 cm⁻¹, C=S at 650–750 cm⁻¹). 1H/13C NMR confirms substituent positions: 4-chlorophenyl protons appear as doublets (δ 7.4–7.6 ppm), while oxadiazole carbons resonate at δ 160–170 ppm . HRMS validates molecular weight and fragmentation patterns, critical for confirming difluoromethylthio groups .

Q. What preliminary biological screening models are used to assess the pharmacological potential of this compound?

  • Anti-inflammatory activity : Carrageenan-induced rat paw edema assays, comparing inhibition rates to indomethacin (e.g., 59.5% vs. 64.3% at 20 mg/kg) . Analgesic activity : Acetic acid-induced writhing tests, with compound 4c showing 66.2% inhibition vs. acetylsalicylic acid (63.2%) . Antibacterial activity : Disk diffusion against S. aureus and E. coli, followed by MIC determination (e.g., MIC = 12.5 mg/mL for 4f) .

Advanced Research Questions

Q. How do electronic and steric effects of 4-chlorophenyl and difluoromethylthio groups influence bioactivity?

  • The electron-withdrawing 4-chlorophenyl group enhances metabolic stability and π-π stacking with target proteins (e.g., COX-2 in anti-inflammatory pathways). Difluoromethylthio improves lipophilicity (logP ~3.2), facilitating membrane penetration, while its steric bulk reduces off-target interactions. QSAR studies indicate a parabolic relationship between substituent hydrophobicity and analgesic activity .

Q. What crystallographic data are available for related oxadiazole derivatives, and how do they inform structural optimization?

  • X-ray diffraction of 2-(4-chlorophenyl)-5-{3,4-dibutoxy-5-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophen-2-yl}-1,3,4-oxadiazole reveals a planar oxadiazole ring (torsion angle <5°) and intermolecular Cl···S interactions (3.45 Å), stabilizing the crystal lattice. These data guide substitutions to enhance packing efficiency and thermal stability .

Q. How can contradictory data on ulcerogenic liability of oxadiazoles be resolved?

  • Cyclized 1,3,4-oxadiazoles (e.g., compound 4c) show low ulcerogenic indices (0.58–0.83) compared to acyclic aroylpropionic acids (1.17) due to reduced COX-1 inhibition. Discrepancies arise from assay variations (oral vs. intraperitoneal dosing) and metabolite profiling. Parallel screening with proton pump inhibitors (e.g., omeprazole) is recommended to isolate compound-specific effects .

Q. What computational methods are employed to predict binding modes of this compound with HDAC6 or other targets?

  • Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions with HDAC6’s catalytic domain. SE-7552, a difluoromethyl oxadiazole analog, shows a binding energy of −9.2 kcal/mol via Zn²⁺ coordination and hydrophobic contacts with Phe-583/643. Machine learning models (e.g., Random Forest) prioritize substituents for improved selectivity over HDAC1/2 .

Q. Methodological Challenges

Q. How can synthetic yields be improved for derivatives with bulky substituents (e.g., pyridinyl or trifluoromethyl groups)?

  • Microwave-assisted synthesis reduces reaction time (30 minutes vs. 6 hours) and improves yields (85–90%) by enhancing thermal efficiency. Solvent optimization (e.g., DMF for polar intermediates) and catalyst screening (e.g., K₂CO₃ vs. Cs₂CO₃) mitigate steric hindrance .

Q. What strategies validate the stability of the difluoromethylthio group under physiological conditions?

  • In vitro stability assays : Incubate compounds in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) for 24 hours, monitoring degradation via HPLC. 19F NMR tracks fluorine retention, confirming >90% stability at 37°C. LC-MS/MS identifies metabolites (e.g., hydrolyzed thiols) .

Q. How are SAR studies designed to balance anti-inflammatory and antibacterial activities?

  • Library design : Introduce diverse substituents (e.g., 3,4-dimethoxyphenyl for anti-inflammatory activity; 4-fluorophenyl for antibacterial action). Multivariate analysis : PCA or PLS-DA correlates electronic descriptors (σ, π) with bioactivity clusters. In vivo prioritization : Compounds with dual EC₅₀ < 10 µM (anti-inflammatory) and MIC < 25 µg/mL (antibacterial) advance to PK/PD modeling .

Properties

Molecular Formula

C9H5ClF2N2OS

Molecular Weight

262.66 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfanyl-difluoromethyl]-1,3,4-oxadiazole

InChI

InChI=1S/C9H5ClF2N2OS/c10-6-1-3-7(4-2-6)16-9(11,12)8-14-13-5-15-8/h1-5H

InChI Key

ZLGAIATWLOAHJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC(C2=NN=CO2)(F)F)Cl

Origin of Product

United States

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